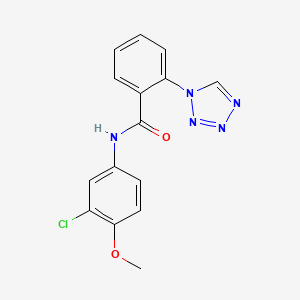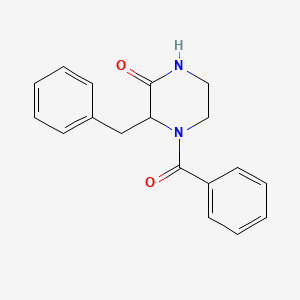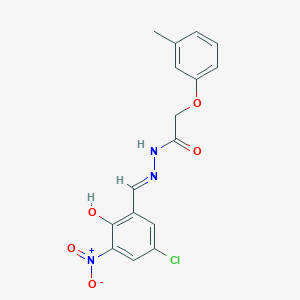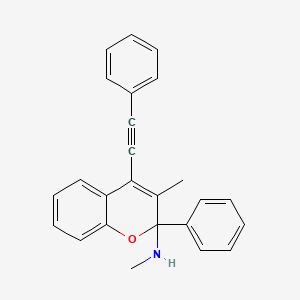
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging biological tissues. This compound has been shown to have high affinity for certain types of cancer cells, making it a potentially useful tool for cancer diagnosis and treatment.
In addition, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and to protect against oxidative stress.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is its high affinity for certain types of cancer cells, which makes it a potentially useful tool for cancer diagnosis and treatment. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its relatively low solubility in water, which could make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research could involve the development of new fluorescent probes based on this compound, which could have applications in a wide range of biological imaging techniques. Another area of research could involve the development of new antibacterial and antifungal agents based on this compound.
In addition, further research could be done to explore the potential neuroprotective effects of this compound and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 3-chloro-4-methoxyaniline with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with benzoyl chloride to form the desired product, this compound.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZVDKWTGPJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)



![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
